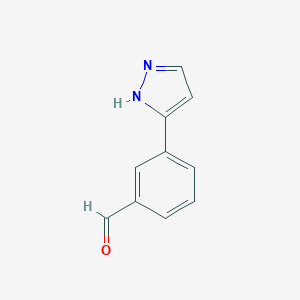

3-(1H-Pyrazol-3-YL)benzaldehyde

Description

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRNDHQFGQBXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444639 | |

| Record name | 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-26-2 | |

| Record name | 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-Pyrazol-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of 3-(1H-Pyrazol-3-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a dedicated, peer-reviewed synthesis for this specific isomer is not extensively documented, this guide outlines a scientifically rigorous approach based on the well-established Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocols, and in-depth characterization techniques are detailed to ensure reproducibility and scientific integrity. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Significance

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The incorporation of a benzaldehyde moiety onto the pyrazole scaffold at the 3-position creates a versatile intermediate. The aldehyde functional group serves as a reactive handle for further chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery. The specific regioisomer, this compound, positions the aldehyde group at the meta position of the phenyl ring, which can significantly influence the molecule's spatial arrangement and interaction with biological targets.

Proposed Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to construct the C-C bond between the pyrazole and phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability in the synthesis of biaryl compounds[2][3]. Two primary approaches are viable, with the choice often depending on the commercial availability and stability of the starting materials. This guide will focus on the coupling of a protected 3-iodopyrazole with 3-formylphenylboronic acid.

Rationale for Reagent Selection and Protection Strategy

-

3-Iodopyrazole: Iodopyrazoles are often preferred over their bromo- or chloro- counterparts in cross-coupling reactions due to the weaker C-I bond, which facilitates a more facile oxidative addition to the palladium catalyst[1].

-

N-Protection: The acidic N-H proton of the pyrazole ring can interfere with the catalytic cycle. Therefore, a protecting group is essential for a clean and high-yielding reaction. An acid-labile protecting group like the tetrahydropyranyl (THP) or ethoxyethyl (EtOEt) group is ideal as it can be easily removed under mild acidic conditions post-coupling[4][5].

-

3-Formylphenylboronic Acid: This commercially available reagent provides the benzaldehyde moiety. The boronic acid group is relatively stable and highly reactive under Suzuki-Miyaura conditions.

-

Palladium Catalyst and Ligand: A combination of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable ligand is crucial for an efficient reaction. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle[6].

Experimental Protocols

Synthesis of N-Protected 3-Iodopyrazole

A detailed procedure for the synthesis of N-protected 3-iodopyrazoles can be adapted from established literature methods[1][4].

Step 1: Iodination of Pyrazole

-

To a solution of 1H-pyrazole in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup to isolate the crude 3-iodopyrazole.

Step 2: N-Protection

-

Dissolve the crude 3-iodopyrazole in a dry, aprotic solvent (e.g., dichloromethane).

-

Add 3,4-dihydro-2H-pyran and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until completion.

-

Purify the product by column chromatography to yield 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Suzuki-Miyaura Cross-Coupling Reaction

Figure 1: Suzuki-Miyaura Coupling Workflow.

Protocol:

-

To a degassed mixture of toluene and water, add the protected 3-iodopyrazole, 3-formylphenylboronic acid, a palladium catalyst [e.g., tetrakis(triphenylphosphine)palladium(0)], and a base (e.g., potassium carbonate)[7].

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform a standard aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection

-

Dissolve the crude protected product in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Stir the reaction at room temperature until the protecting group is cleaved.

-

Neutralize the reaction mixture and remove the solvent.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Expected Observations |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.1 ppm. - Aromatic protons on the benzaldehyde ring appearing as multiplets in the δ 7.5-8.2 ppm region. - Pyrazole ring protons appearing as distinct signals, with their chemical shifts and coupling patterns dependent on the substitution. - A broad singlet for the pyrazole N-H proton. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde at δ 190-195 ppm. - Aromatic and pyrazole carbons in the δ 110-150 ppm region. |

Note: The exact chemical shifts will depend on the solvent used for analysis.[8][9]

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (pyrazole) | 3100-3500 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aldehyde) | 2800-2900 and 2700-2800 |

| C=O Stretch (aldehyde) | 1680-1710 (strong) |

| C=C and C=N Stretches | 1400-1600 |

Reference IR spectra of pyrazoles and aldehydes can be consulted for comparison.[10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound.

| Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HRMS) | The calculated exact mass of C₁₀H₈N₂O should be observed, confirming the molecular formula. |

| Electron Impact (EI) or Electrospray Ionization (ESI) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be prominent. Fragmentation patterns can provide further structural information. |

The fragmentation of N-heterocyclic aromatic compounds often involves characteristic losses of small molecules like HCN or N₂.[14][15]

Melting Point

The melting point of the purified solid product should be determined and reported as a range. A sharp melting point is indicative of high purity.

Logical Framework for Synthesis and Analysis

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. arkat-usa.org [arkat-usa.org]

Physical and chemical properties of 3-(1H-Pyrazol-3-YL)benzaldehyde

An In-depth Technical Guide to 3-(1H-Pyrazol-3-YL)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 179057-26-2). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the molecule's structure, reactivity, synthesis, and handling. By integrating theoretical predictions with established chemical principles, this guide serves as a foundational resource for the application of this versatile heterocyclic building block in synthetic and medicinal chemistry.

Molecular Identity and Structure

This compound is a bifunctional organic molecule featuring a benzaldehyde moiety substituted at the meta-position with a pyrazole ring. The linkage at the 3-position of the pyrazole is a key structural feature influencing its electronic properties and reactivity. The presence of two distinct and reactive functional groups—the aldehyde and the N-H-containing pyrazole—makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.[1][2]

The tautomeric nature of the pyrazole ring (prototropic tautomerism between the N1 and N2 positions) is an important consideration for its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of predicted data and empirical knowledge of its functional components provides valuable insights.

Table 1: Summary of Physical and Chemical Properties

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 179057-26-2 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O | [3][4] |

| Molecular Weight | 172.18 g/mol | [3][4] |

| Appearance | Expected to be a solid at room temperature. | N/A |

| Boiling Point | 420.4 ± 28.0 °C (Predicted) | [3][5] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 13.00 ± 0.10 (Predicted, acidic N-H) | [3][5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. |[3][5][6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectral characteristics for this compound based on its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and pyrazole protons.

-

Aldehyde Proton (-CHO): A singlet is anticipated far downfield, typically in the range of δ 9.9-10.1 ppm.[7] This significant deshielding is characteristic of an aldehyde proton directly attached to an aromatic ring.[7]

-

Aromatic Protons (Benzene Ring): The four protons on the meta-substituted benzene ring will appear as a complex multiplet system between δ 7.5-8.2 ppm. The proton ortho to the aldehyde group and the proton between the two substituents are expected to be the most downfield.

-

Pyrazole Protons: The pyrazole ring should exhibit two signals. The C4-H proton will likely appear as a doublet around δ 6.5-6.8 ppm, coupled to the C5-H proton. The C5-H proton will appear as a doublet further downfield, around δ 7.6-7.9 ppm.

-

Pyrazole N-H: A broad singlet, typically exchangeable with D₂O, is expected for the N-H proton. Its chemical shift can vary widely (δ 12-14 ppm) depending on the solvent and concentration.

¹³C NMR Spectroscopy

Key signals in the carbon NMR spectrum would include:

-

Carbonyl Carbon (-CHO): A highly deshielded signal around δ 190-193 ppm.[8]

-

Aromatic & Pyrazole Carbons: A series of signals between δ 110-155 ppm. The carbon atom of the benzene ring attached to the aldehyde group (ipso-carbon) and the carbons of the pyrazole ring attached to the phenyl ring and nitrogen atoms will be distinguishable within this region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.[9][10]

-

N-H Stretch (Pyrazole): A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=C & C=N Stretches: Aromatic and pyrazole ring stretches will be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 172.18 and 173.19, respectively.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional groups.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, condensation reactions (e.g., Knoevenagel, aldol), and oxidation to the corresponding carboxylic acid. The electronic nature of the pyrazole substituent will modulate the reactivity of the aldehyde.

-

Pyrazole Ring: The pyrazole ring is aromatic and relatively stable. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate diverse derivatives. The pyrazole ring can also participate in electrophilic substitution reactions, although the conditions required may be harsh.

Representative Synthesis Protocol

The synthesis of this compound can be achieved via a multi-step sequence starting from 3-acetylbenzonitrile, as referenced in the literature.[4] This protocol serves as a self-validating system, where the successful synthesis of the final product is confirmed through subsequent purification and characterization.

Causality in Experimental Choices: The choice of a Raney nickel catalyst with formic acid is a well-established method for the reductive conversion of a nitrile group to an aldehyde (Stephen aldehyde synthesis variant), offering a high-yield, one-pot transformation. The initial steps build the core pyrazole ring system before unmasking the aldehyde functionality.

Step-by-Step Methodology

-

Step 1: Synthesis of 3-(3-(dimethylamino)acryloyl)benzonitrile

-

To a solution of 3-acetylbenzonitrile, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture at 90°C for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, cool the mixture and concentrate under reduced pressure to yield the crude enaminone.

-

-

Step 2: Synthesis of 3-(1H-Pyrazol-3-yl)benzonitrile

-

Dissolve the crude enaminone from Step 1 in methanol.

-

Add acetic acid followed by hydrazine hydrate (H₂NNH₂·H₂O).

-

Stir the reaction at ambient temperature for 24 hours. This step facilitates the cyclization to form the pyrazole ring.

-

Remove the solvent under vacuum and purify the residue, typically by column chromatography, to isolate the pyrazole intermediate.

-

-

Step 3: Synthesis of this compound

-

Suspend the 3-(1H-Pyrazol-3-yl)benzonitrile in an aqueous solution of formic acid.

-

Add Raney nickel (NDT-90) catalyst to the suspension.

-

Heat the mixture under reflux for 3 hours. The nitrile is reduced to an imine in situ, which is then hydrolyzed to the aldehyde.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

-

Caption: Workflow for the synthesis and validation of this compound.

Applications in Research and Drug Development

Heterocyclic aldehydes are paramount building blocks in medicinal chemistry. The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.

-

Scaffold for Drug Discovery: This compound is an ideal starting point for generating libraries of novel compounds. The aldehyde handle allows for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.

-

Inhibitor Design: Pyrazole-containing molecules have been successfully developed as inhibitors for various enzymes, including kinases and lipases.[1] The structure of this compound can be incorporated into larger molecules designed to target specific enzyme active sites.

-

Precursor for Fused Heterocycles: The bifunctional nature of the molecule allows it to be used in condensation reactions to synthesize fused heterocyclic systems, such as pyrazoloquinolines, which are also of significant interest in pharmaceutical research.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Avoid breathing dust, fumes, or vapors.[11]

-

Health Hazards: While specific toxicity data is limited, compounds of this class may be harmful if swallowed, and may cause skin and eye irritation.[13]

-

Storage: Store in a tightly closed container in a cool, dry place.[3][5] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3][5][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

LookChem. 179057-26-2(this compound) Product Description. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

-

Loba Chemie. BENZALDEHYDE EXTRA PURE. Available at: [Link]

-

Techno PharmChem. BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Available at: [Link]

-

PubChemLite. 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. Available at: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde (CAS 100-52-7). Available at: [Link]

-

Organic Syntheses. Procedure. Available at: [Link]

-

PubChem. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. Available at: [Link]

-

PubChemLite. 3-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O). Available at: [Link]

-

ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

PubMed. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. Available at: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]

-

AobChem. 3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde. Available at: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

Sources

- 1. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]

- 3. This compound | 179057-26-2 [amp.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 179057-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-(1H-Pyrazol-1-yl)benzaldehyde | 852227-92-0 [sigmaaldrich.com]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.ca [fishersci.ca]

- 12. lobachemie.com [lobachemie.com]

- 13. 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Guide to the Spectroscopic Characterization of 3-(1H-Pyrazol-3-yl)benzaldehyde

Introduction

3-(1H-Pyrazol-3-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to a benzaldehyde moiety, offers a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and physical properties. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Numbering

To facilitate the interpretation of the spectral data, the molecular structure and the standard numbering convention for the atoms in this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[1]

-

¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A wider spectral width (e.g., 0-200 ppm), a pulse angle of 45°, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (CHO) |

| ~8.2-7.5 | m | 4H | Aromatic protons (Benzene ring) |

| ~7.7 | d | 1H | Pyrazole H5' |

| ~6.5 | d | 1H | Pyrazole H4' |

| ~13.0 | br s | 1H | Pyrazole NH |

-

Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically around 10.0 ppm.[2] This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the benzene ring.

-

Aromatic Protons: The four protons on the benzaldehyde ring will appear as a complex multiplet in the aromatic region (7.5-8.2 ppm). The substitution pattern breaks the symmetry of the ring, leading to distinct signals for each proton.

-

Pyrazole Protons: The protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H5' proton will be further downfield than the H4' proton due to its proximity to the electronegative nitrogen atoms.

-

Pyrazole NH Proton: The NH proton of the pyrazole ring is expected to be a broad singlet at a very downfield chemical shift (around 13.0 ppm), and its position can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~150-120 | Aromatic and Pyrazole Carbons |

| ~110 | Pyrazole C4' |

-

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly deshielded and will appear as a weak signal in the far downfield region of the spectrum, typically around 192 ppm.

-

Aromatic and Pyrazole Carbons: The carbon atoms of the benzene and pyrazole rings will resonate in the range of 120-150 ppm. The exact chemical shifts will depend on the electronic effects of the substituents. The carbon atom attached to the pyrazole ring (C3) will be distinguished from the others.

-

Pyrazole C4': The C4' carbon of the pyrazole ring is expected to be the most upfield of the pyrazole carbons, appearing around 110 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3000 | N-H stretch | Pyrazole |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2820 and ~2720 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600-1450 | C=C and C=N stretch | Aromatic and Pyrazole rings |

-

N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands between 3100 and 3000 cm⁻¹. The aldehyde C-H stretch is characterized by two weak bands around 2820 and 2720 cm⁻¹ (Fermi resonance).

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the aldehyde.

-

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon bonds in the aromatic ring and the carbon-nitrogen bonds in the pyrazole ring give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum Data and Interpretation

For this compound (C₁₀H₈N₂O), the expected molecular weight is approximately 172.18 g/mol .

| m/z | Ion | Fragmentation |

| 172 | [M]⁺ | Molecular Ion |

| 171 | [M-H]⁺ | Loss of a hydrogen radical |

| 143 | [M-CHO]⁺ | Loss of the formyl radical |

| 115 | [M-CHO-N₂]⁺ | Loss of formyl radical and nitrogen molecule |

| 77 | [C₆H₅]⁺ | Phenyl cation |

-

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron removed will be observed at m/z 172. This confirms the molecular weight of the compound.

-

[M-H]⁺ Peak: A peak at m/z 171 is expected due to the loss of a hydrogen atom, which is a common fragmentation for aldehydes.[3]

-

[M-CHO]⁺ Peak: Loss of the entire aldehyde group as a formyl radical (CHO) will result in a significant peak at m/z 143.

-

Further Fragmentation: The fragment at m/z 143 can further lose a molecule of nitrogen (N₂) from the pyrazole ring to give a peak at m/z 115.

-

Phenyl Cation: A prominent peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is also expected from the cleavage of the bond between the benzene ring and the pyrazole moiety.[3]

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass spectral data provides a self-validating system for the structural elucidation of this compound. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the compound's identity and purity. The interpretation of these spectra, as detailed in this guide, is a critical skill for scientists in the fields of chemical synthesis, drug discovery, and materials science, enabling them to confidently characterize and utilize novel molecular entities.

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115). [Link][2]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link][5]

-

Doc Brown's Chemistry. mass spectrum of benzaldehyde fragmentation pattern. [Link][3]

Sources

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - 3-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde [webbook.nist.gov]

The Significance of Pyrazole Scaffolds in Modern Drug Discovery

An In-depth Technical Guide on the Crystal Structure Analysis of 3-(1H-Pyrazol-3-yl)benzaldehyde and its Implications for Drug Discovery

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1][2][3][4][5][6][7][8] Understanding the three-dimensional structure of these compounds at an atomic level is paramount for rational drug design and the development of new, more effective pharmaceuticals.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[5][7] This is due to its metabolic stability and its ability to act as a versatile building block in the synthesis of a diverse array of compounds.[1][2] Pyrazole-containing drugs, such as Celecoxib and Sildenafil, have achieved widespread clinical use, highlighting the therapeutic potential of this heterocyclic motif.[2][5] The pharmacological profile of pyrazole derivatives can be finely tuned through substitutions on the pyrazole ring, making them attractive candidates for targeting a wide range of biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.[3][4][8][9]

The subject of this guide, this compound, combines the pharmacologically significant pyrazole ring with a reactive benzaldehyde moiety. This combination makes it a valuable intermediate for the synthesis of more complex drug candidates. The aldehyde group can be readily modified to introduce additional pharmacophoric features, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating the crystal structure of a compound begins with its synthesis and subsequent crystallization. The quality of the single crystals is a critical determinant for the success of the X-ray diffraction experiment.

Proposed Synthesis of this compound

While the direct synthesis of this compound can be approached through various synthetic routes, a common and effective method involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] A plausible synthetic pathway is outlined below:

Experimental Protocol: Synthesis

-

Step 1: Formation of the Hydrazone. 3-formyl-acetophenone is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature to facilitate the formation of the corresponding hydrazone.

-

Step 2: Cyclization to the Pyrazole Ring. The hydrazone intermediate is then subjected to cyclization conditions. This can be achieved by heating the reaction mixture, often in the presence of an acid or base catalyst, to promote the intramolecular condensation and formation of the pyrazole ring.

-

Step 3: Purification. The crude product is purified using standard techniques such as column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Crystallization of this compound

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[11] The process involves dissolving the purified compound in a suitable solvent and allowing it to slowly crystallize out of solution.

Experimental Protocol: Crystallization

-

Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures. Common solvents for organic compounds include ethanol, methanol, acetone, and ethyl acetate.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.

-

Vapor Diffusion: The compound is dissolved in a "good" solvent (one in which it is highly soluble). This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a "poor" solvent (one in which the compound is sparingly soluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This decrease in temperature reduces the solubility of the compound, leading to crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12][13] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

As a publicly available crystal structure for this compound is not available, we will use the crystal structure of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , as a representative example to illustrate the process of crystal structure analysis.[14] This compound shares the core pyrazole and a substituted phenyl ring, making it a suitable analogue for demonstrating the principles of structural analysis.

Data Collection, Structure Solution, and Refinement

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected as a series of images as the crystal is rotated.[12][13]

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.[4][13][15] This involves steps like indexing, integration, and scaling.[4][13]

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to obtain a final, accurate crystal structure. This process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for the Representative Compound

The crystallographic data for the representative compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, are summarized in the table below.[14]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃FN₂O |

| Formula Weight | 268.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 5.567(1) |

| c (Å) | 23.987(5) |

| α (°) | 90 |

| β (°) | 99.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1333.4(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.336 |

| R-factor (%) | 4.64 |

Data obtained from the crystal structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.[14]

Analysis of the Crystal Structure: Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation and how it packs in the solid state.

Molecular Conformation

In the representative structure, the pyrazole ring is nearly planar.[14] The dihedral angle between the pyrazole ring and the fluoro-substituted benzene ring is small, indicating a relatively coplanar arrangement.[14] In contrast, the phenyl group at the 5-position is nearly perpendicular to the pyrazole ring.[14] This conformational arrangement is likely influenced by steric hindrance and electronic effects of the substituents.

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of the representative pyrazole derivative, the molecules are linked into planes by intermolecular C-H···O hydrogen bonds.[14] These interactions, although weaker than conventional hydrogen bonds, play a crucial role in stabilizing the crystal lattice.

Caption: Visualization of key intermolecular interactions in pyrazole derivatives.

Implications for Drug Development: A Structure-Based Approach

The detailed structural information obtained from X-ray crystallography is invaluable for structure-based drug design.[9] By understanding how a molecule binds to its biological target at the atomic level, medicinal chemists can design more potent and selective drug candidates.

The crystal structure of a pyrazole derivative reveals key pharmacophoric features, such as the spatial arrangement of hydrogen bond donors and acceptors, and the orientation of aromatic rings. This information can be used to:

-

Optimize Lead Compounds: By identifying which parts of the molecule are involved in key interactions with a target protein, modifications can be made to enhance binding affinity and selectivity.

-

Design Novel Scaffolds: The structural insights can inspire the design of new molecular scaffolds that mimic the binding mode of the original compound but have improved pharmacokinetic properties.

-

Understand Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, a deeper understanding of SAR can be achieved, guiding the design of more effective drugs.[7]

References

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.).

- SOP: CRYSTALLIZATION. (n.d.).

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Pharmaceuticals. Retrieved from [Link]

-

Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Molecules. Retrieved from [Link]

-

Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (n.d.). Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (n.d.). SERC - Carleton College. Retrieved from [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

-

X-ray data processing. (2017). Essays in Biochemistry. Retrieved from [Link]

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). Bioorganic Chemistry. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

Beginners Guide To X-ray Data Processing. (2021). Peak Proteins. Retrieved from [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Semantic Scholar. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Crystal structure of pyrazole 3g. (n.d.). ResearchGate. Retrieved from [Link]

-

5-BENZO[1][2]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2018). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. Retrieved from [Link]

- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (2015). Google Patents.

-

1-benzyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde. (n.d.). Aobchem. Retrieved from [Link]

-

Request Bulk Quote. (n.d.). ChemUniverse. Retrieved from [Link]

-

Order. (n.d.). ChemUniverse. Retrieved from [Link]

Sources

- 1. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 2. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. portlandpress.com [portlandpress.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Pyrazol-3-YL)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-(1H-Pyrazol-3-YL)benzaldehyde (CAS: 179057-26-2), a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Given the general scarcity of public experimental data for this specific isomer, this document serves as a methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols necessary to generate reliable physicochemical data. The guide emphasizes the causality behind experimental design, from solvent selection for solubility screening to the stress conditions for forced degradation studies, ensuring a self-validating and scientifically rigorous approach to compound characterization.

Introduction: The Scientific Imperative

This compound is a bifunctional molecule incorporating two key pharmacophores: the pyrazole ring and the benzaldehyde moiety. The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs, where it imparts a unique combination of metabolic stability, hydrogen bonding capability, and aromatic interactions. The benzaldehyde group, a versatile synthetic handle, is crucial for building molecular complexity but also introduces a potential liability through oxidative degradation.

A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a critical prerequisite for its successful application. Solubility directly governs bioavailability and dictates formulation strategies, while stability determines shelf-life, storage conditions, and the impurity profile of any derived product. This guide provides the necessary tools to de-risk development pathways by establishing a robust physicochemical profile for this promising molecule.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its structure allows for the prediction of key properties using computational models. These predictions provide a vital baseline for initiating experimental work.

| Property | Value / Prediction | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 179057-26-2 | [1] |

| Molecular Formula | C₁₀H₈N₂O | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Predicted XlogP | 1.7 - 1.9 | [3][4] |

| Predicted TPSA | 45.75 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

-

Interpretation for the Scientist: The predicted XlogP value in the range of 1.7-1.9 suggests moderate lipophilicity. This, combined with a polar surface area (TPSA) of 45.75 Ų, indicates that the molecule may have reasonable permeability characteristics but is unlikely to be highly soluble in aqueous media. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptors (the pyrazole nitrogen and aldehyde oxygen) suggests that solubility will be significantly influenced by the hydrogen bonding capacity of the chosen solvent.

Solubility Profiling: From Theory to Practice

The solubility of an active pharmaceutical ingredient (API) is a master variable controlling its therapeutic efficacy. We will approach its characterization through two lenses: thermodynamic and kinetic solubility.

Theoretical Considerations & Solvent Selection

The molecule's structure suggests a classic solubility challenge. The planar, aromatic rings (phenyl and pyrazole) contribute to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

-

Aqueous Solubility: Expected to be low due to the predominantly hydrophobic nature of the bicyclic aromatic system. Solubility will be pH-dependent, though the pyrazole ring is only weakly basic (pKa ~2.5).

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be good solvents. They can disrupt the crystal lattice and accept hydrogen bonds from the pyrazole N-H group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be effective solvents, capable of both donating and accepting hydrogen bonds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to be poor solvents, as they cannot provide the necessary hydrogen bonding interactions to overcome the crystal lattice energy.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, the most accurate measure for thermodynamic calculations and formulation development.

Causality: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period (24-72 hours) is critical to ensure this equilibrium is achieved, especially for compounds with slow dissolution kinetics.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume (e.g., 1 mL) of each test solvent. "Excess" is critical and can be confirmed visually by the presence of undissolved solid at the end of the experiment.

-

Solvent Panel:

-

Biorelevant Media: Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl (pH ~1.2), Acetate Buffer (pH 4.5).

-

Common Organic Solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane.

-

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 to 72 hours.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To remove any remaining microparticulates, either centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Data Presentation: Thermodynamic Solubility

The results of the shake-flask experiment should be summarized in a clear, comparative table.

| Solvent / Medium | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) |

| Water | 25 | ~7.0 | TBD |

| PBS | 25 | 7.4 | TBD |

| 0.1 N HCl | 25 | 1.2 | TBD |

| DMSO | 25 | N/A | TBD |

| Ethanol | 25 | N/A | TBD |

| Acetonitrile | 25 | N/A | TBD |

| (TBD: To Be Determined Experimentally) |

Stability Profiling: A Forced Degradation Approach

Stability testing is essential for identifying potential degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions. Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate its decomposition.

Theoretical Stability & Potential Degradation Pathways

The structure of this compound presents two primary sites of potential chemical instability:

-

The Aldehyde Group: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (autoxidation), forming the corresponding benzoic acid. This is the most probable degradation pathway.

-

The Pyrazole Ring: While generally stable and resistant to oxidation and reduction, the pyrazole ring can be susceptible to degradation under extreme pH or photolytic conditions, though this is less common than aldehyde oxidation.

Caption: Primary predicted degradation pathway via oxidation.

Experimental Protocol: Forced Degradation Study

Causality: The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound. This level is sufficient to produce and detect major degradation products without completely destroying the molecule, which would obscure the primary degradation pathways.[5] The conditions outlined are based on ICH guidelines and are designed to mimic worst-case scenarios for hydrolysis, oxidation, heat, and light exposure.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted in neutral water or mobile phase) should be run in parallel.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at 60 °C for 24 hours.

-

Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to 80 °C in a stability chamber for 48 hours. Also, expose a solution of the compound to 60 °C for 24 hours.

-

Photostability: Expose both the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

-

-

Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples, along with the control, using a stability-indicating HPLC method.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify any new peaks (degradation products).

-

Calculate the percentage of degradation of the parent compound.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas. A good mass balance is typically between 95-105%.

-

Overall Characterization Workflow

The logical flow for a complete solubility and stability assessment is a multi-step process that builds upon previous results.

Caption: Integrated workflow for solubility and stability profiling.

Summary and Recommendations

This guide outlines a robust, methodology-driven approach to fully characterize the solubility and stability of this compound. In the absence of published data, the protocols provided herein serve as the standard for generating the critical information needed for any research or development program.

Key Recommendations:

-

Handling and Storage: Based on the known properties of benzaldehydes, the solid compound should be stored under an inert atmosphere (e.g., nitrogen or argon), refrigerated (2-8 °C), and protected from light to minimize the risk of autoxidation.

-

Solvent Use: For biological assays, DMSO is likely the preferred solvent for creating high-concentration stock solutions. However, care must be taken to avoid precipitation when diluting into aqueous buffers. Always perform a kinetic solubility test in the final assay medium.

-

Analytical Rigor: A validated, stability-indicating HPLC method is the cornerstone of all quantitative measurements. Method development should be the first experimental step before embarking on full solubility and stability campaigns.

By systematically applying the principles and protocols in this guide, researchers can build a comprehensive and reliable data package, enabling informed decisions and accelerating the journey of this compound from a promising molecule to a well-characterized chemical entity.

References

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]

-

SGS. (2011). How to Approach a Forced Degradation Study. Available at: [Link]

-

Pharma Tutor. (2023). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

-

PubChemLite. (n.d.). 3-(1h-pyrazol-1-yl)benzaldehyde. Available at: [Link]

Sources

Quantum chemical calculations for 3-(1H-Pyrazol-3-YL)benzaldehyde

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-(1H-Pyrazol-3-YL)benzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole and benzaldehyde derivatives are foundational scaffolds in the development of novel therapeutic agents and functional materials.[1][2] Understanding the electronic structure, reactivity, and spectroscopic properties of this specific molecule through computational methods is paramount for predicting its behavior and guiding rational drug design. This document outlines a robust computational workflow using Density Functional Theory (DFT), detailing the theoretical basis for methodological choices, step-by-step protocols for execution, and the interpretation of key results. It is intended for researchers, computational chemists, and drug development professionals seeking to apply these powerful predictive tools.

Introduction: The Scientific Imperative

The molecule this compound integrates two key pharmacophores: the pyrazole ring and a benzaldehyde moiety. Pyrazoles are a well-established class of five-membered heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[2][3] The benzaldehyde group, a versatile synthetic handle, allows for further functionalization and interaction with biological targets.[4][5] The combination of these fragments presents a molecule with a rich electronic landscape and significant potential for forming intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical for molecular recognition in biological systems.[6]

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine molecules at the subatomic level, providing insights that are often difficult or impossible to obtain through empirical methods alone. By simulating the molecule's electronic structure, we can predict its stable conformation, vibrational modes, electronic transitions, and reactivity patterns. This knowledge is invaluable in the early stages of drug discovery for lead optimization, mechanism of action studies, and toxicity prediction.

The Theoretical & Methodological Core

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. Our approach is grounded in Density Functional Theory (DFT), a widely validated method that balances computational cost with high accuracy for organic molecules.[7][8]

Choice of Method: Density Functional Theory (DFT)

We employ DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the description of electronic properties for many systems.[3] It has a long-standing track record of providing reliable geometric and electronic data for a vast range of organic and medicinal compounds.[6][7]

Choice of Basis Set: Pople Style 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. We have selected the 6-311++G(d,p) basis set for its robustness and comprehensive nature:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, hydrogen bonds, and anions, as they allow electron density to exist further from the nucleus.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort from their standard spherical or dumbbell forms, which is essential for accurately modeling chemical bonds in a three-dimensional molecular environment.

This combination of DFT functional and basis set provides a reliable and well-documented level of theory for the analyses described herein.[3][9]

The Computational Workflow: A Validating Protocol

The following section details a self-validating workflow for the quantum chemical analysis of this compound. Each step builds upon the previous one, ensuring the final results are derived from a true and stable electronic minimum.

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input: Generate an initial 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView). Ensure correct atom connectivity and basic stereochemistry.

-

Optimization Calculation: Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the identical level of theory.

-

Verification: Analyze the output of the frequency calculation. A true energy minimum is confirmed if and only if all calculated vibrational frequencies are real (i.e., there are zero imaginary frequencies). The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further geometric refinement.

Analysis of Calculated Properties

Upon successful validation of the optimized structure, a wealth of chemical information can be extracted.

Molecular Geometry

The optimization yields precise bond lengths, bond angles, and dihedral angles. These parameters provide a quantitative description of the molecule's 3D shape, which governs its steric interactions and packing in a solid state or a protein binding pocket.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O (Aldehyde) | Carbonyl bond | ~1.21 Å |

| C-C (Ring-Aldehyde) | Linker bond | ~1.48 Å |

| N-N (Pyrazole) | Pyrazole N-N bond | ~1.35 Å |

| Bond Angles | ||

| C-C-O (Aldehyde) | Aldehyde angle | ~124.5° |

| C-N-N (Pyrazole) | Pyrazole angle | ~111.0° |

| Dihedral Angle | ||

| C(Py)-C(Py)-C(Bz)-C(Bz) | Torsion between rings | ~25.0° |

Note: Values are representative and would be precisely determined in an actual calculation.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density indicate likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density indicate likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.

Caption: Relationship between FMOs and chemical reactivity.

Table 2: Calculated Electronic Properties

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 eV |

| Dipole Moment | Measure of molecular polarity | ~ 3.2 Debye |

Note: Values are representative and would be precisely determined in an actual calculation.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It provides a powerful visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., the oxygen of the carbonyl group, the pyridine-like nitrogen of the pyrazole). These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (e.g., the N-H of the pyrazole). These are sites for nucleophilic attack and hydrogen bond donation.

-

Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the surface of the benzene ring.

The MEP map is critical for drug development professionals as it helps predict how the molecule will "dock" into the active site of a protein, guiding the design of more potent and selective inhibitors.

Conclusion

This guide has established a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using DFT. By following this workflow, researchers can obtain reliable predictions of the molecule's geometric, electronic, and reactive properties. The insights gained from geometry optimization, FMO analysis, and MEP mapping provide a fundamental understanding of the molecule's behavior, which is essential for its application in medicinal chemistry and materials science. This computational pre-screening and characterization is a cornerstone of modern, efficient scientific discovery.

References

-

Burboa-Schettino, P., et al. (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. Available at: [Link]

-

Hathwar, V. R., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Available at: [Link]

-

Leite, L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

-

Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture. Available at: [Link]

-

Zhang, L., et al. (2015). A DFT study on NHC-catalyzed intramolecular aldehyde–ketone crossed-benzoin reaction: mechanism, regioselectivity, stereoselectivity, and role of NHC. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Moussa, I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Moussa, Z., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

-

Moussa, Z., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Available at: [Link]

-

Taher, S. R., & Hamad, W. M. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]

- 7. modern-journals.com [modern-journals.com]

- 8. A DFT study on NHC-catalyzed intramolecular aldehyde–ketone crossed-benzoin reaction: mechanism, regioselectivity, stereoselectivity, and role of NHC - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of Pyrazole-Containing Aldehydes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a formyl (-CHO) group onto this heterocyclic system provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives with significant therapeutic potential, including antibacterial, anti-cancer, and anti-parasitic agents.[2][3] This guide offers a detailed exploration of the principal synthetic strategies for preparing pyrazole-containing aldehydes, focusing on the underlying chemical principles, field-proven protocols, and comparative analysis to aid in methodological selection.

Part 1: Direct Formylation of the Pyrazole Ring

The most direct route to pyrazole aldehydes is the electrophilic formylation of a pre-existing pyrazole ring. Due to the π-excessive nature of the pyrazole system, it is highly amenable to electrophilic aromatic substitution, which predominantly occurs at the C4 position.[4]

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the most widely employed and reliable method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[5][6] This reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, as the electrophile. The reagent is typically prepared in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[6]

Mechanism and Rationale:

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of the highly electrophilic Vilsmeier reagent. The reaction between DMF and POCl₃ is exothermic and must be performed under anhydrous conditions at low temperatures (typically 0–5 °C) to prevent reagent decomposition.[6] The resulting chloroiminium cation is the active formylating species. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of a σ-complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous work-up yields the desired pyrazole-4-carbaldehyde.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a 1,3-Disubstituted Pyrazole [7]

-